molecular formula C12H18ClFN2O2S B7640903 N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride

N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride

Cat. No. B7640903
M. Wt: 308.80 g/mol
InChI Key: IZCMHOAEIITHCL-UHFFFAOYSA-N
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Description

N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized in 2006 by Abbott Laboratories as a potential therapeutic agent for the treatment of chronic pain and epilepsy.

Mechanism of Action

N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, this compound reduces the influx of calcium ions into neurons, which in turn reduces neuronal excitability and neurotransmitter release. This mechanism of action is thought to underlie the analgesic and antiepileptic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to reduce pain and seizure activity in animal models without producing significant side effects. In addition, this compound has been shown to have a low potential for drug interactions, making it a promising candidate for combination therapy with other analgesics or antiepileptic drugs.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride is its selectivity for T-type calcium channels, which allows for more precise targeting of neuronal excitability. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride research include the development of more soluble analogs and the exploration of its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride involves a multi-step process that begins with the preparation of 3-fluoro-5-methylbenzenesulfonyl chloride. This intermediate is then reacted with cyclopropylamine to form N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide, which is subsequently treated with hydrochloric acid to yield this compound hydrochloride. The overall yield of this synthesis is approximately 20%.

Scientific Research Applications

N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and epilepsy. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, this compound has been shown to reduce seizure activity in animal models of epilepsy.

properties

IUPAC Name

N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S.ClH/c1-8-4-10(13)6-11(5-8)18(16,17)15-12(7-14)9-2-3-9;/h4-6,9,12,15H,2-3,7,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCMHOAEIITHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC(CN)C2CC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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